REACTION_SMILES
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[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[CH2:4]([CH3:5])[O:6][C:7]([CH2:8][NH:9][C:10]([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)=[O:17])=[O:18].[CH3:25][OH:26].[Li+:2].[OH-:1].[OH2:24].[OH2:3]>>[O:6]=[C:7]([CH2:8][NH:9][C:10]([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)=[O:17])[OH:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CNC(=O)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O
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Name
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|
Type
|
product
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Smiles
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O=C(O)CNC(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[CH2:4]([CH3:5])[O:6][C:7]([CH2:8][NH:9][C:10]([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)=[O:17])=[O:18].[CH3:25][OH:26].[Li+:2].[OH-:1].[OH2:24].[OH2:3]>>[O:6]=[C:7]([CH2:8][NH:9][C:10]([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)=[O:17])[OH:18]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CNC(=O)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)CNC(=O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |